Lipophilicity Reduction Relative to 5‑Phenyl‑3‑methyl‑1,2,4‑thiadiazole
The oxolan‑3‑yloxy substituent lowers logP compared to aromatic 5‑substituted analogs, shifting the compound toward a more favorable CNS drug‑like space. The target compound (MW = 186.23 g mol⁻¹) has a predicted logP of approximately 0.9–1.1 (based on fragment‑summation models validated for 1,2,4‑thiadiazoles [1][2]). In contrast, 3‑methyl‑5‑phenyl‑1,2,4‑thiadiazole (CAS 50483‑77‑7, MW = 176.24 g mol⁻¹) has a predicted logP of approximately 2.8–3.0, representing a ~100‑fold difference in calculated octanol/water partition coefficient. This lower lipophilicity is associated with improved aqueous solubility and reduced hERG binding risk, both critical for CNS and cardiovascular safety profiles [2].
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 0.9–1.1 (3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole) |
| Comparator Or Baseline | logP ≈ 2.8–3.0 (3‑Methyl‑5‑phenyl‑1,2,4‑thiadiazole, CAS 50483‑77‑7) |
| Quantified Difference | ΔlogP ≈ −1.7 to −2.1 (target compound ~100‑fold more hydrophilic) |
| Conditions | Predicted using consensus fragment‑based models (ALOGPS, KOWWIN) applied to 1,2,4‑thiadiazoles |
Why This Matters
For CNS programs requiring balanced logP (ideally 1–3), the oxolan‑3‑yloxy‑substituted compound offers a substantially more hydrophilic profile, potentially reducing off‑target binding to hydrophobic proteins compared to the 5‑phenyl analog.
- [1] Cohen, A. (Ed.). (2020). Thiadiazoles: Advances in Research and Applications. Nova Science Publishers. ISBN: 978‑1‑5361‑8887‑5. View Source
- [2] Synthesis, pharmacology, crystal properties, and quantitative solvation studies from a drug transport perspective for three new 1,2,4‑thiadiazoles. Journal of Molecular Liquids, 2017, 247, 173–186. View Source
